Cas no 2877640-92-9 (4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one)

4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one structure
2877640-92-9 structure
商品名:4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
CAS番号:2877640-92-9
MF:C17H18F2N4O
メガワット:332.347830295563
CID:5330332
PubChem ID:165435234

4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one 化学的及び物理的性質

名前と識別子

    • F6751-4514
    • 4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
    • 2877640-92-9
    • AKOS040863242
    • 4-(6-Ethyl-5-fluoro-4-pyrimidinyl)-1-[(4-fluorophenyl)methyl]-2-piperazinone
    • インチ: 1S/C17H18F2N4O/c1-2-14-16(19)17(21-11-20-14)23-8-7-22(15(24)10-23)9-12-3-5-13(18)6-4-12/h3-6,11H,2,7-10H2,1H3
    • InChIKey: AIBNVWCBKCHVII-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(F)C=C2)CCN(C2C(F)=C(CC)N=CN=2)CC1=O

計算された属性

  • せいみつぶんしりょう: 332.14486753g/mol
  • どういたいしつりょう: 332.14486753g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 431
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.302±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 537.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 5.12±0.37(Predicted)

4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6751-4514-3mg
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
3mg
$94.5 2023-09-07
Life Chemicals
F6751-4514-25mg
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
25mg
$163.5 2023-09-07
Life Chemicals
F6751-4514-20μmol
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
20μmol
$118.5 2023-09-07
Life Chemicals
F6751-4514-15mg
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
15mg
$133.5 2023-09-07
Life Chemicals
F6751-4514-30mg
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
30mg
$178.5 2023-09-07
Life Chemicals
F6751-4514-100mg
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
100mg
$372.0 2023-09-07
Life Chemicals
F6751-4514-2μmol
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
2μmol
$85.5 2023-09-07
Life Chemicals
F6751-4514-5μmol
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
5μmol
$94.5 2023-09-07
Life Chemicals
F6751-4514-1mg
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
1mg
$81.0 2023-09-07
Life Chemicals
F6751-4514-40mg
4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one
2877640-92-9
40mg
$210.0 2023-09-07

4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one 関連文献

4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2877640-92-9 and Product Name: 4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one

Compound with the CAS number 2877640-92-9 and the product name 4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a pyrimidine ring, a piperazine moiety, and aromatic fluorinated phenyl groups, which collectively contribute to its unique chemical and biological properties.

The pyrimidine core of the molecule is a well-documented scaffold in medicinal chemistry, known for its role in various biological pathways. Specifically, the 6-ethyl-5-fluoropyrimidin-4-yl substituent introduces both steric and electronic modifications that can influence the compound's binding affinity and selectivity. The presence of fluorine at the 5-position of the pyrimidine ring is particularly noteworthy, as fluorine atoms are frequently employed in drug design to enhance metabolic stability, lipophilicity, and binding interactions with biological targets.

Complementing the pyrimidine moiety is the piperazin-2-one component, which contributes to the compound's solubility and bioavailability. Piperazine derivatives are widely recognized for their pharmacological activity, often serving as key structural elements in drugs targeting central nervous system disorders, cardiovascular diseases, and infections. The 1-[(4-fluorophenyl)methyl] group further enhances the molecule's complexity by introducing an aromatic ring with a fluorine substituent at the 4-position. This fluorinated phenyl group is known to improve pharmacokinetic profiles by increasing binding affinity to protein targets and reducing susceptibility to enzymatic degradation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological receptors. Studies indicate that the combination of these structural features may confer high selectivity for certain therapeutic targets, minimizing off-target effects. For instance, computational simulations suggest that the fluorinated phenyl group interacts strongly with specific amino acid residues in protein binding pockets, while the pyrimidine ring engages in hydrogen bonding networks critical for receptor stabilization.

The synthesis of this compound has been optimized to ensure high yield and purity, employing modern methodologies such as multi-step organic transformations under controlled conditions. The introduction of fluorine atoms at strategic positions requires precise synthetic techniques to avoid unwanted side reactions. Advanced spectroscopic methods, including NMR spectroscopy and mass spectrometry, have been utilized to confirm the structural integrity of the final product.

In terms of biological activity, preliminary in vitro studies have demonstrated promising results for 4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one in several disease models. The compound exhibits inhibitory effects on key enzymes implicated in inflammation and cancer progression. Notably, its interaction with enzymes such as Janus kinases (JAKs) has been explored, suggesting potential applications in treating autoimmune disorders. Additionally, its ability to modulate signaling pathways involving transcription factors has been observed in cell-based assays.

The role of fluorine substitution in enhancing drug efficacy has been extensively studied in recent years. Fluorinated aromatic rings are known to improve pharmacokinetic properties by increasing lipophilicity and reducing metabolic clearance. In this context, the fluorinated phenyl group in this compound is expected to contribute significantly to its bioavailability and duration of action. Furthermore, fluorine atoms can influence electronic distributions within the molecule, affecting both reactivity and binding affinity.

Preclinical studies are currently underway to evaluate the safety and efficacy of this compound in animal models. These studies aim to provide a comprehensive understanding of its pharmacokinetic behavior, toxicity profile, and therapeutic potential. The integration of high-throughput screening technologies has expedited the identification of lead compounds with optimized properties for further development.

The broader significance of this compound lies in its potential contribution to addressing unmet medical needs across multiple therapeutic areas. By leveraging cutting-edge synthetic methodologies and computational approaches, researchers are positioned to refine its structure for enhanced activity and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications that benefit patients worldwide.

As our understanding of molecular interactions continues to evolve, compounds like 4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-[(4-fluorophenyl)methyl]piperazin-2-one exemplify how innovative design principles can lead to breakthroughs in drug discovery. The synergistic combination of structural features tailored for optimal receptor binding underscores the importance of interdisciplinary research in advancing pharmaceutical science.

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